molecular formula C10H11NO3 B7519638 N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide

N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide

Cat. No.: B7519638
M. Wt: 193.20 g/mol
InChI Key: SVXGVAQSQSAJHE-UHFFFAOYSA-N
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Description

N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide is a chemical compound with the molecular formula C10H11NO3. It is characterized by the presence of an epoxy group and a cyclohexene ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide typically involves the reaction of ethylamine with 3,6-epoxy-4-cyclohexene-1,2-dicarboxylic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide involves its interaction with specific molecular targets and pathways. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo multiple types of chemical reactions also contributes to its diverse range of activities .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide
  • N-Propyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide
  • N-Butyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide

Uniqueness

N-Ethyl-3,6-epoxy-4-cyclohexene-1,2-dicarbimide is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-ethyl-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-11-9(12)7-5-3-4-6(14-5)8(7)10(11)13/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXGVAQSQSAJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C3C=CC(C2C1=O)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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